Cas no 1336075-09-2 ((S)-3-(2-fluorophenyl)pyrrolidine)

(S)-3-(2-fluorophenyl)pyrrolidine 化学的及び物理的性質
名前と識別子
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- 1336075-09-2
- (S)-3-(2-Fluorophenyl)pyrrolidine
- (S)-3-(2-fluorophenyl)pyrrolidine
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- インチ: 1S/C10H12FN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2/t8-/m1/s1
- InChIKey: LFPKQKJXQFPLOD-MRVPVSSYSA-N
- SMILES: FC1C=CC=CC=1[C@H]1CNCC1
計算された属性
- 精确分子量: 165.095377549Da
- 同位素质量: 165.095377549Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 149
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- XLogP3: 1.8
(S)-3-(2-fluorophenyl)pyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1606202-250mg |
(S)-3-(2-fluorophenyl)pyrrolidine |
1336075-09-2 | 98% | 250mg |
¥14563.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1606202-1g |
(S)-3-(2-fluorophenyl)pyrrolidine |
1336075-09-2 | 98% | 1g |
¥23419.00 | 2024-08-09 |
(S)-3-(2-fluorophenyl)pyrrolidine 関連文献
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
(S)-3-(2-fluorophenyl)pyrrolidineに関する追加情報
Research Brief on (S)-3-(2-fluorophenyl)pyrrolidine (CAS: 1336075-09-2): Recent Advances and Applications in Chemical Biology and Medicine
The compound (S)-3-(2-fluorophenyl)pyrrolidine (CAS: 1336075-09-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic applications. Recent studies highlight its role as a key intermediate in the synthesis of novel pharmacophores targeting central nervous system (CNS) disorders, inflammatory diseases, and oncology.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient enantioselective synthesis of (S)-3-(2-fluorophenyl)pyrrolidine via asymmetric hydrogenation, achieving >99% enantiomeric excess (ee). The researchers emphasized its utility as a building block for sigma-1 receptor ligands, which show promise in treating neuropathic pain and neurodegenerative diseases. Structural-activity relationship (SAR) studies revealed that the fluorine substitution at the 2-position of the phenyl ring significantly enhances binding affinity to target proteins while improving metabolic stability.
In the context of CNS drug development, (S)-3-(2-fluorophenyl)pyrrolidine derivatives have shown potent activity as dopamine D3 receptor antagonists. A preclinical study published in ACS Chemical Neuroscience (2024) reported that optimized analogs exhibited high selectivity over D2 receptors (≥100-fold) and improved blood-brain barrier permeability. These findings suggest potential applications in schizophrenia treatment with reduced extrapyramidal side effects compared to current antipsychotics.
The compound's application extends to oncology, where researchers have incorporated it into PROTAC (Proteolysis Targeting Chimera) designs. A recent Nature Communications paper (2024) described a series of (S)-3-(2-fluorophenyl)pyrrolidine-containing PROTACs that effectively degrade oncogenic proteins, including BRD4 and EGFR mutants, with DC50 values in the low nanomolar range. The fluorophenyl moiety was found to be critical for maintaining proper ternary complex formation between the target protein and E3 ubiquitin ligase.
From a pharmacokinetic perspective, metabolic studies of (S)-3-(2-fluorophenyl)pyrrolidine derivatives have shown favorable profiles. The fluorine atom at the 2-position appears to block major oxidative metabolism pathways, leading to improved half-lives in preclinical species. However, researchers note that further optimization may be required to address potential CYP450 inhibition observed with certain derivatives, as reported in a 2024 Drug Metabolism and Disposition publication.
Looking forward, the unique structural features of (S)-3-(2-fluorophenyl)pyrrolidine continue to inspire novel drug design strategies. Current research directions include its incorporation into covalent inhibitors, allosteric modulators of GPCRs, and radiopharmaceuticals for PET imaging. The compound's versatility and demonstrated biological activities position it as a valuable tool in medicinal chemistry, with several derivatives currently in preclinical development across multiple therapeutic areas.
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